molecular formula C24H32N4O5S B2580356 N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-84-9

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2580356
CAS RN: 898460-84-9
M. Wt: 488.6
InChI Key: UOCKBGJGPMWDJC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking Studies A study by Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant antitumor activity in vitro. The study utilized molecular docking to understand the compounds' interactions with ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their mechanism of action against cancer cell lines. This research underscores the potential of quinazolinone derivatives in cancer therapy, offering a foundation for further exploration of N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in oncological applications (Ibrahim A. Al-Suwaidan et al., 2016).

Antifungal Activity Research conducted by D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, highlighting the therapeutic potential of these compounds in treating fungal infections. The study's findings suggest avenues for the development of new antifungal treatments, potentially including derivatives of the subject compound (D. Bardiot et al., 2015).

Spectroscopy and Molecular Docking Analysis A. El-Azab et al. (2016) performed a detailed structural and vibrational study on a related quinazolinone derivative, employing FT-IR, FT-Raman, and DFT calculations. The research explored molecular electrostatic potential and nonlinear optical properties, contributing to a deeper understanding of the molecular characteristics that could be relevant to the subject compound's applications in scientific research (A. El-Azab et al., 2016).

Synthesis and Biological Potential Tien Cong Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides, elucidated by various spectral analyses. The study highlights the synthetic pathways and structural elucidation of compounds related to the subject compound, offering insights into their potential biological activities (Tien Cong Nguyen et al., 2022).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-31-17-7-8-19(21(15-17)32-2)25-22(29)16-34-23-18-5-3-4-6-20(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCKBGJGPMWDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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